1-(1-Benzo[b]thiophen-2-yl-cyclopentyl)-azepane
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Overview
Description
1-(1-Benzo[b]thiophen-2-yl-cyclopentyl)-azepane is a compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzo[b]thiophen-2-yl-cyclopentyl)-azepane typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis.
Cyclopentyl Group Introduction: The cyclopentyl group is introduced via a Friedel-Crafts alkylation reaction, where cyclopentyl chloride reacts with the benzothiophene core in the presence of a Lewis acid catalyst.
Azepane Ring Formation:
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzo[b]thiophen-2-yl-cyclopentyl)-azepane undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted benzothiophenes with various functional groups.
Scientific Research Applications
1-(1-Benzo[b]thiophen-2-yl-cyclopentyl)-azepane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Benzo[b]thiophen-2-yl-cyclopentyl)-azepane involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(1-Benzo[b]thiophen-2-yl-cyclohexyl)-piperidine (BTCP): An analogue with a cyclohexyl group and a piperidine ring, known for its dopamine uptake inhibition properties.
2-Acetylbenzothiophene: A simpler benzothiophene derivative used as a starting material in organic synthesis.
Uniqueness: 1-(1-Benzo[b]thiophen-2-yl-cyclopentyl)-azepane is unique due to its specific structural features, including the cyclopentyl and azepane rings, which confer distinct chemical and biological properties compared to other benzothiophene derivatives .
Properties
Molecular Formula |
C19H25NS |
---|---|
Molecular Weight |
299.5 g/mol |
IUPAC Name |
1-[1-(1-benzothiophen-2-yl)cyclopentyl]azepane |
InChI |
InChI=1S/C19H25NS/c1-2-8-14-20(13-7-1)19(11-5-6-12-19)18-15-16-9-3-4-10-17(16)21-18/h3-4,9-10,15H,1-2,5-8,11-14H2 |
InChI Key |
XZXHOFZYYWGLCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2(CCCC2)C3=CC4=CC=CC=C4S3 |
Origin of Product |
United States |
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